molecular formula C22H28N4O6 B1667738 Banoxantrone CAS No. 136470-65-0

Banoxantrone

カタログ番号: B1667738
CAS番号: 136470-65-0
分子量: 444.5 g/mol
InChIキー: YZBAXVICWUUHGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バノキサントロンは、腫瘍内の低酸素細胞で活性化され、それらに優先的に毒性を示す、高度に選択的な生体還元薬です。 放射線療法および化学療法との併用で有効性を示し、いずれかの単独治療と比較して腫瘍増殖を有意に遅らせる .

2. 製法

合成経路と反応条件: バノキサントロンは、そのコア構造の形成を含む一連の化学反応によって合成され、その後、官能基化によって最終的な化合物となります。 合成には通常、有機溶媒、触媒、および特定の反応条件を用いて、高い収率と純度を確保する .

工業的生産方法: バノキサントロンの工業的生産には、実験室での合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、大規模反応器の使用、結晶化やクロマトグラフィーなどの精製技術の実装が含まれ、最終製品をバルク量で得る .

準備方法

Synthetic Routes and Reaction Conditions: Banoxantrone is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functionalization to achieve the final compound. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .

化学反応の分析

反応の種類: バノキサントロンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: バノキサントロンの生体還元から生成される主な生成物は、その細胞毒性型であり、DNAにインターカレーションしてトポイソメラーゼIIを阻害する .

科学的研究の応用

バノキサントロンは、科学研究において幅広い用途があり、以下が含まれます。

作用機序

バノキサントロンは、低酸素腫瘍細胞でその細胞毒性型に優先的かつ不可逆的に変換されます。この変換は、組織のシトクロムP450およびその他の還元酵素によって促進されます。細胞毒性型はDNAにインターカレーションしてトポイソメラーゼIIを阻害し、細胞死をもたらします。 この機序は、酸素化された細胞を保護しながら、低酸素腫瘍細胞を標的とする .

類似化合物:

バノキサントロンの独自性: バノキサントロンの独自性は、低酸素条件下での選択的な活性化にあり、低酸素腫瘍細胞に対して特に効果的です。 この選択的な毒性は、健康な酸素化された組織への損傷を減らし、併用療法の有効性を高める .

類似化合物との比較

Uniqueness of Banoxantrone: this compound’s uniqueness lies in its selective activation in hypoxic conditions, making it particularly effective against hypoxic tumor cells. This selective toxicity reduces damage to healthy, oxygenated tissues and enhances the efficacy of combination therapies .

生物活性

Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.

This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .

Biological Activity Overview

  • Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.
  • Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .
  • Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .

Case Studies and Clinical Trials

  • In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .
  • A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .

Efficacy Against Various Tumors

This compound has been evaluated against several cancer types:

Cancer Type Efficacy Notes
Colorectal CancerSignificant anti-tumor activitySynergistic effects with temsirolimus reported
Lung CancerReduced hypoxic fraction in tumor modelsDemonstrated using oxygen-enhanced MRI techniques
Ovarian CancerPotential for enhanced response with iNOS expressionFurther investigation needed for clinical relevance

Preclinical Studies

  • In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .
  • Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .

特性

Key on ui mechanism of action

Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition.

CAS番号

136470-65-0

分子式

C22H28N4O6

分子量

444.5 g/mol

IUPAC名

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3

InChIキー

YZBAXVICWUUHGG-UHFFFAOYSA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

正規SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

外観

Solid powder

Key on ui other cas no.

136470-65-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
AQ4N
banoxantrone
banoxantrone dihydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Banoxantrone
Reactant of Route 2
Banoxantrone
Reactant of Route 3
Banoxantrone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Banoxantrone
Reactant of Route 5
Reactant of Route 5
Banoxantrone
Reactant of Route 6
Reactant of Route 6
Banoxantrone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。